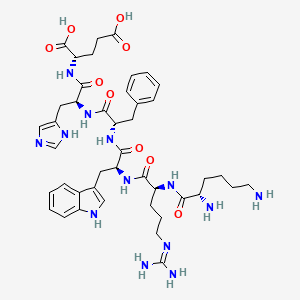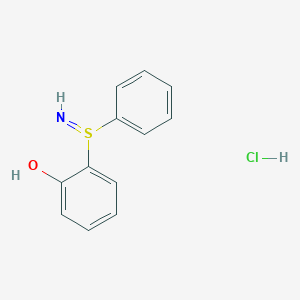
Propan-2-yl 11-(trichlorosilyl)undecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 11-(trichlorosilyl)undecanoate: is a chemical compound known for its unique structure and properties It consists of a propan-2-yl group attached to an 11-(trichlorosilyl)undecanoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 11-(trichlorosilyl)undecanoate typically involves the reaction of undecanoic acid with trichlorosilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also require the use of a solvent, such as toluene or hexane, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions: Propan-2-yl 11-(trichlorosilyl)undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the trichlorosilyl group to a silane group.
Substitution: The trichlorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted derivatives depending on the reagents used.
科学研究应用
Propan-2-yl 11-(trichlorosilyl)undecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique properties.
作用机制
The mechanism of action of Propan-2-yl 11-(trichlorosilyl)undecanoate involves its interaction with various molecular targets. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of surfaces and biomolecules. The propan-2-yl group provides hydrophobic properties, enhancing the compound’s ability to interact with lipid membranes and hydrophobic surfaces.
相似化合物的比较
Trichlorosilane (HSiCl3): Used in the production of high-purity silicon.
Silicon tetrachloride (SiCl4): Used in the synthesis of silicon-based materials.
Hexachlorodisilane (Si2Cl6): Used as a precursor for silicon-based ceramics.
Uniqueness: Propan-2-yl 11-(trichlorosilyl)undecanoate is unique due to its combination of a trichlorosilyl group with a long aliphatic chain, providing both reactivity and hydrophobic properties. This makes it particularly useful in applications requiring surface modification and interaction with hydrophobic environments.
属性
CAS 编号 |
820239-07-4 |
|---|---|
分子式 |
C14H27Cl3O2Si |
分子量 |
361.8 g/mol |
IUPAC 名称 |
propan-2-yl 11-trichlorosilylundecanoate |
InChI |
InChI=1S/C14H27Cl3O2Si/c1-13(2)19-14(18)11-9-7-5-3-4-6-8-10-12-20(15,16)17/h13H,3-12H2,1-2H3 |
InChI 键 |
DIPGADOCOGJKES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


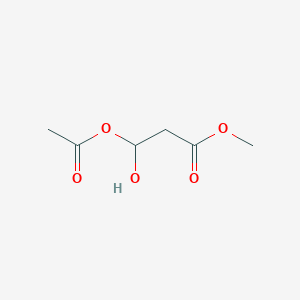
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
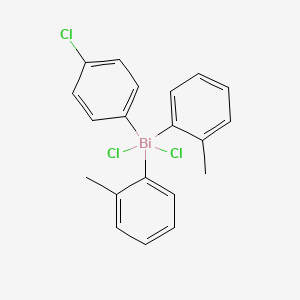
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
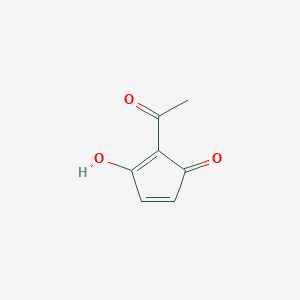

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
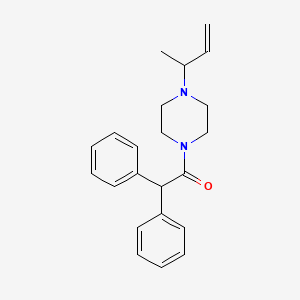

![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
